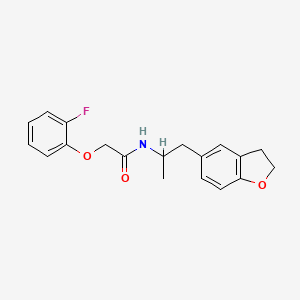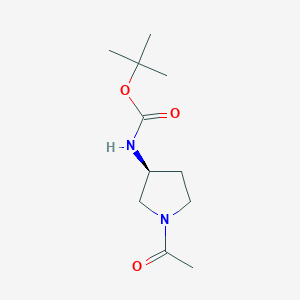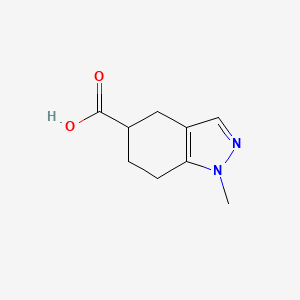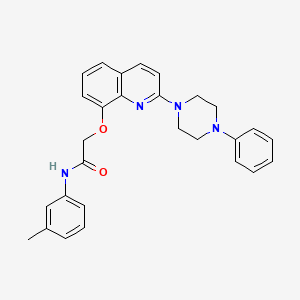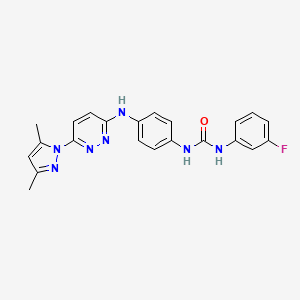
1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea is a useful research compound. Its molecular formula is C22H20FN7O and its molecular weight is 417.448. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Applications in Cancer Research
The compound's analogs have shown promising applications in cancer research. For instance, (imidazo[1,2-a]pyrazin-6-yl)ureas have been synthesized and evaluated for their antiproliferative properties, especially targeting p53 in non-small cell lung cancer (NSCLC) cell lines. The cytostatic activity of these compounds indicates a selective dose-dependent response, suggesting potential for reactivating p53 mutant in NSCLC, highlighting a promising avenue for therapeutic intervention in cancer treatment (Bazin et al., 2016).
Antibacterial Applications
Research into novel heterocyclic compounds containing a sulfonamido moiety has unveiled potential antibacterial applications. Through the synthesis of pyran, pyridine, and pyridazine derivatives, among others, these studies aim to develop new antibacterial agents. Several compounds synthesized in these studies were found to exhibit high antibacterial activities, indicating the potential utility of similar compounds in combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Gelation Properties
Another interesting application is the gelation of specific cyclic nucleotide phosphodiesterase inhibitors by aqueous solutions of urea. This process results in thixotropic, heat-reversible gels with potential implications for drug delivery systems and material science. The pH-dependent gelation process and the resultant complex formation with urea highlight the compound's utility in developing new materials and therapeutic modalities (Kirschbaum & Wadke, 1976).
Antipsoriatic Drug Development
Furthermore, the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives has led to the identification of potent FLT3 inhibitors with significant antipsoriatic effects in preclinical models. One such compound demonstrated promising results in a K14-VEGF transgenic mouse model of psoriasis, with no recurrence observed post-treatment. This research underscores the potential of structurally related compounds in developing new treatments for psoriasis, a chronic T-cell-mediated autoimmune disease (Li et al., 2016).
properties
IUPAC Name |
1-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN7O/c1-14-12-15(2)30(29-14)21-11-10-20(27-28-21)24-17-6-8-18(9-7-17)25-22(31)26-19-5-3-4-16(23)13-19/h3-13H,1-2H3,(H,24,27)(H2,25,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMZTZRUHSCEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2700369.png)
![2-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2700371.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2700374.png)
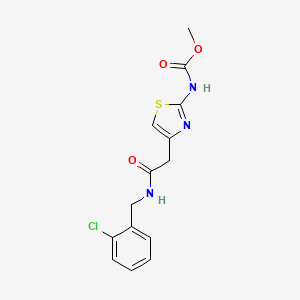
![N-(3,4-dimethylphenyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2700376.png)
![9-(4-bromophenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2700378.png)
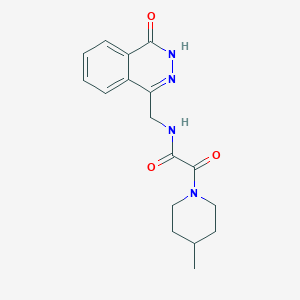
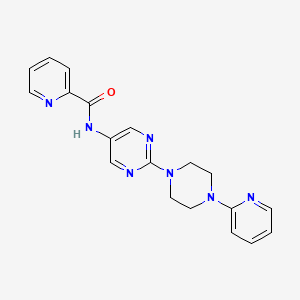
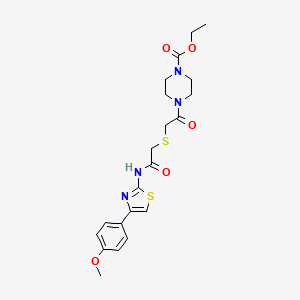
![3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2700382.png)
